molecular formula C9H5ClF4O B2384314 2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride CAS No. 1824271-04-6

2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride

Cat. No. B2384314
CAS RN: 1824271-04-6
M. Wt: 240.58
InChI Key: SRANUWKDSICOSZ-UHFFFAOYSA-N
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Description

“2-Fluoro-3-(trifluoromethyl)benzoyl Chloride” is a building block used for the synthesis of more complex pharmaceutical and biologically active compounds . It can be used for the synthesis of highly potent novel ketoamide-based cathepsin S inhibitors .


Molecular Structure Analysis

The molecular formula of “2-Fluoro-3-(trifluoromethyl)benzoyl Chloride” is FC6H3(CF3)COCl . The molecular weight is 226.56 .


Physical And Chemical Properties Analysis

The compound is a colorless to yellow liquid . It has a refractive index of 1.472 (lit.) , a boiling point of 193 °C (lit.) , and a density of 1.517 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Synthesis of Quinazolinones : 2-Fluoro substituted benzoyl chlorides are used in the one-step synthesis of 4(3H)-quinazolinones, which show moderate activity against tumor cell lines. This synthesis involves cyclocondensation with 2-amino-N-heterocycles (Deetz, Malerich, Beatty, & Smith, 2001).

  • Carbohydrate Derivatives Synthesis : The compound is involved in the preparation of carbohydrate derivatives, such as deoxy and deoxyfluoro derivatives of methyl β-D-galabioside. This process involves glycosyl chlorides and is significant in carbohydrate chemistry (Kihlberg, Frejd, Jansson, Kitzing, & Magnusson, 1989).

  • Functionalisation of Benzene Derivatives : It is used in the regioselective metalation and subsequent carboxylation of 1,3-bis(trifluoromethyl)benzene. This leads to various benzene derivatives, showcasing its utility in organic synthesis (Dmowski & Piasecka-Maciejewska, 1998).

  • Trifluoromethylation Reactions : This chemical plays a role in trifluoromethylation reactions of inorganic and organic acid chlorides. It reacts with various acid chlorides, indicating its versatility in synthetic chemistry (Dukat & Naumann, 1985).

  • Synthesis of Fluorodeoxy Pentofuranosides : The compound is utilized in the oxidation-reduction synthesis of peracylated fluorodeoxy pentofuranosides, demonstrating its application in the synthesis of complex organic molecules (Mikhailopulo, Sivets, Poopeiko, & Khripach, 1995).

  • Synthesis of Aryl β-oxa-fluoroalkylketones : It is used in a method for preparing aryl β-oxa-fluoroalkylketones, showcasing its role in creating fluorinated organic compounds (Qing-Yun & Jian-guo, 1986).

Safety and Hazards

“2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride” is considered hazardous. It’s combustible and causes severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

The compound is a building block used for the synthesis of more complex pharmaceutical and biologically active compounds . It’s potential in the synthesis of highly potent novel ketoamide-based cathepsin S inhibitors suggests it could have significant applications in pharmaceutical research .

Mechanism of Action

Target of Action

It is used as a building block for the synthesis of more complex pharmaceutical and biologically active compounds . It can be used for the synthesis of highly potent novel ketoamide-based cathepsin S inhibitors .

Mode of Action

It is known that benzylic halides typically react via an sn1 or sn2 pathway, depending on the degree of substitution . This compound, being a benzoyl chloride derivative, may undergo similar reactions.

Biochemical Pathways

As a building block for the synthesis of cathepsin s inhibitors , it may indirectly affect the pathways involving cathepsin S, a cysteine protease involved in antigen presentation and other processes.

Result of Action

As a precursor for the synthesis of cathepsin s inhibitors , it may contribute to the inhibition of cathepsin S activity, potentially affecting antigen presentation and other cellular processes.

Action Environment

It is known that the compound is a colorless to yellow liquid and decomposes in water , suggesting that its stability and reactivity may be affected by factors such as temperature, light, and moisture.

properties

IUPAC Name

2-fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF4O/c1-4-2-3-5(8(10)15)7(11)6(4)9(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRANUWKDSICOSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)Cl)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride

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